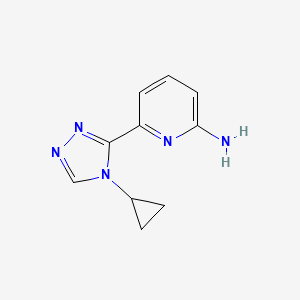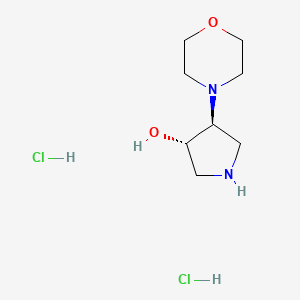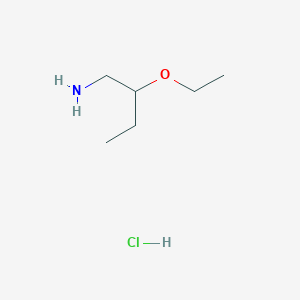![molecular formula C18H22F3NO4S B3095319 Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate CAS No. 1262415-25-7](/img/structure/B3095319.png)
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate
Overview
Description
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate is a versatile chemical compound known for its unique structural complexity and potential applications in various scientific fields. This compound features a trifluoromethyl group, an allyl group, and a tosyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate typically involves multiple steps, including the introduction of the trifluoromethyl group, the allyl group, and the tosyl group. One common synthetic route involves the following steps:
Formation of the Tosylated Amine: The starting material, an amine, is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form the tosylated amine.
Introduction of the Trifluoromethyl Group: The tosylated amine is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.
Allylation: The intermediate product is further reacted with an allylating agent, such as allyl bromide, in the presence of a base to introduce the allyl group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Addition: The double bond in the allyl group allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and halide ions.
Addition: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2), and peroxides.
Major Products Formed
Oxidation: Formation of corresponding ketones, aldehydes, or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The allyl group provides a reactive site for further chemical modifications, while the tosyl group can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate can be compared with other similar compounds, such as:
Methyl 2-[allyl(tosyl)amino]-2-(difluoromethyl)hex-5-enoate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)pent-4-enoate: Similar structure but with a pent-4-enoate backbone instead of a hex-5-enoate backbone.
Methyl 2-[benzyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate: Similar structure but with a benzyl group instead of an allyl group.
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]-2-(trifluoromethyl)hex-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4S/c1-5-7-12-17(16(23)26-4,18(19,20)21)22(13-6-2)27(24,25)15-10-8-14(3)9-11-15/h5-6,8-11H,1-2,7,12-13H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRAHBVYQQIYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(CCC=C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113278 | |
| Record name | 5-Hexenoic acid, 2-[[(4-methylphenyl)sulfonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262415-25-7 | |
| Record name | 5-Hexenoic acid, 2-[[(4-methylphenyl)sulfonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262415-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexenoic acid, 2-[[(4-methylphenyl)sulfonyl]-2-propen-1-ylamino]-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)





![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

